4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene derivatives with boronic esters. One common method is the nucleophilic substitution reaction, where a naphthalene derivative reacts with a boronic ester under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions to form new boronic esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like potassium carbonate and solvents like THF are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in Suzuki coupling reactions.
Biology: The compound is utilized in the development of enzyme inhibitors and fluorescent probes.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer processes, influencing various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-(phenyl)ethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-(pyridin-2-yl)ethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)ethyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C18H23BO2 |
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Molecular Weight |
282.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-naphthalen-1-ylethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO2/c1-17(2)18(3,4)21-19(20-17)13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,12-13H2,1-4H3 |
InChI Key |
ZAIKGHJGEVZANJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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